molecular formula C9H7ClN2O2 B12900071 5-Chloro-2-benzoxazoleacetamide CAS No. 35783-57-4

5-Chloro-2-benzoxazoleacetamide

Cat. No.: B12900071
CAS No.: 35783-57-4
M. Wt: 210.62 g/mol
InChI Key: JSYBNEUCRYGVAR-UHFFFAOYSA-N
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Description

5-Chloro-2-benzoxazoleacetamide is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 5-position and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-benzoxazoleacetamide typically involves the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazole ring

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-benzoxazoleacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

5-Chloro-2-benzoxazoleacetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: It has potential applications in drug development due to its biological activities. It is being investigated for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-benzoxazoleacetamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and cell division, thereby exhibiting anticancer activity. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the chlorine and acetamide substitutions.

    5-Chloro-2-benzoxazole: Similar structure but lacks the acetamide group.

    2-Benzoxazoleacetamide: Similar structure but lacks the chlorine substitution.

Uniqueness: 5-Chloro-2-benzoxazoleacetamide is unique due to the presence of both the chlorine atom and the acetamide group, which confer distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the acetamide group contributes to its biological activity and potential therapeutic applications .

Biological Activity

5-Chloro-2-benzoxazoleacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzoxazole ring structure, which contributes to its biological properties. The systematic name reflects its chlorinated benzoxazole derivative with an acetamide functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation in various experimental models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to influence key signaling pathways associated with inflammation and tumor growth.

Antimicrobial Activity

A study conducted by demonstrated that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.

OrganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound significantly reduced cell viability at concentrations above 50 µM after 48 hours of treatment, as illustrated in the following table:

Cell LineIC50 (µM)
MCF-745
HeLa55

Anti-inflammatory Effects

Research published in highlighted the anti-inflammatory potential of this compound in animal models. Administration of this compound resulted in a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have been documented regarding the therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed improved outcomes when treated with formulations containing this compound, compared to standard antibiotics.
  • Case Study on Cancer Treatment : In a preclinical model, the combination of this compound with conventional chemotherapeutic agents resulted in enhanced anticancer effects, suggesting a potential synergistic effect.

Properties

CAS No.

35783-57-4

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-(5-chloro-1,3-benzoxazol-2-yl)acetamide

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)12-9(14-7)4-8(11)13/h1-3H,4H2,(H2,11,13)

InChI Key

JSYBNEUCRYGVAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CC(=O)N

Origin of Product

United States

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